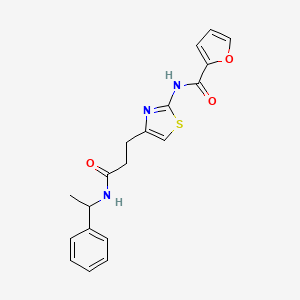

N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[3-oxo-3-(1-phenylethylamino)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-13(14-6-3-2-4-7-14)20-17(23)10-9-15-12-26-19(21-15)22-18(24)16-8-5-11-25-16/h2-8,11-13H,9-10H2,1H3,(H,20,23)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBRBUYUBRAOJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid reacts with a halogenated thiazole derivative in the presence of a palladium catalyst.

Amide Bond Formation: The final step involves the formation of the amide bond through the reaction of the thiazole-furan intermediate with an appropriate amine, such as 1-phenylethylamine, under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Structure and Composition

The compound's molecular formula is , and it has a molecular weight of 385.5 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that compounds similar to N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A notable case study involved a thiazole derivative that demonstrated efficacy against human lung cancer cells by inducing apoptosis via the mitochondrial pathway .

Enzyme Inhibition

Preliminary studies suggest that this compound may possess enzyme inhibitory activity, which is critical for developing therapeutic agents targeting specific enzymes involved in disease pathways. For example, enzyme inhibitors derived from thiazole structures have been reported to exhibit activity against various targets, including kinases and proteases.

Antimicrobial Activity

Thiazole-containing compounds have been explored for their antimicrobial properties. Research has indicated that these compounds can be effective against a range of bacterial strains, making them potential candidates for antibiotic development. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Neurological Applications

There is emerging evidence suggesting that compounds like this compound may have neuroprotective effects. Some studies indicate that thiazole derivatives can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, which is relevant in the context of neurodegenerative diseases .

Case Study 1: Anticancer Mechanism Exploration

A study published in PubMed Central investigated the effects of a thiazole derivative on hepatocellular carcinoma models in mice. The results showed that treatment with the compound led to significant tumor size reduction and enhanced apoptosis markers, suggesting its potential as an adjunct therapy in cancer treatment .

Case Study 2: Enzyme Inhibition Profiling

In another research effort, the inhibitory effects of various thiazole derivatives on specific kinases were evaluated. The findings indicated that certain modifications to the thiazole ring structure enhanced potency against target enzymes, providing insights into structure-activity relationships crucial for drug design.

Case Study 3: Antimicrobial Efficacy Assessment

A comprehensive evaluation of thiazole derivatives against multiple bacterial strains revealed promising results, with some compounds exhibiting MIC values below clinically relevant thresholds. This study highlighted the potential of these compounds as new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and furan rings can engage in π-π stacking interactions, while the amide linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Amino Group

The amino group at the 3-oxo-propyl chain is a critical site for structural modulation. Key analogs include:

Impact :

Heterocyclic Core Modifications

The thiazole ring is central to activity, but related compounds utilize alternative heterocycles:

Impact :

- Thiadiazole vs. Thiazole : Thiadiazole derivatives () exhibit broader antimicrobial activity due to increased electrophilicity from additional nitrogen atoms .

- Quinazoline Core (): Demonstrates the versatility of the furan carboxamide group in diverse scaffolds, though pharmacodynamic profiles vary significantly.

Impact :

- Hydrazone Formation (): Allows for further derivatization with aromatic aldehydes, enabling library diversification .

Biological Activity

N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide, also referred to as compound 1, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 385.5 g/mol. The compound features a thiazole ring, a furan moiety, and an amide functional group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 385.5 g/mol |

| CAS Number | 1021022-86-5 |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including breast cancer (T-47D and MCF-7 cells). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| T-47D | 19 |

| MCF-7 | 7.5 |

The mechanism underlying its anticancer effects appears to involve the inhibition of specific enzymes or receptors associated with tumor growth and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated inhibitory effects against several bacterial strains, suggesting potential as an antimicrobial agent. The structure–activity relationship (SAR) studies indicated that modifications to the thiazole ring enhance its efficacy against microbial targets.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.

- Receptor Interaction : It potentially interacts with specific receptors involved in signaling pathways that regulate cell growth.

- Oxidative Stress Induction : The presence of reactive oxygen species (ROS) may be induced, leading to apoptosis in cancer cells.

Case Studies and Research Findings

In a notable study published in PubMed, researchers explored the efficacy of various derivatives of thiazole compounds against breast cancer cell lines. They found that structural modifications significantly impacted both potency and selectivity towards specific cancer types .

Another investigation focused on the antimicrobial activity of related compounds, revealing that those with enhanced hydrophobicity exhibited improved efficacy against resistant bacterial strains .

Q & A

Basic: What are the recommended synthetic routes for N-(4-(3-oxo-3-((1-phenylethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

- Amide coupling : Reacting furan-2-carboxylic acid derivatives with thiazole-containing amines under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

- Thiazole ring formation : Using Hantzsch thiazole synthesis with α-haloketones and thioureas in refluxing ethanol .

- Purification : Column chromatography (e.g., CH₂Cl₂/EtOH gradients) or preparative TLC for intermediates .

Key Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., δ ~10.85 ppm for NH protons in thiazolidinone analogs) .

Basic: How should researchers characterize this compound’s structural and chemical properties?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., m/z 455.5 for analogs) .

- Chromatography : HPLC with C18 columns (e.g., 98% purity for compound 29 in ) .

Advanced: How can synthesis yields be optimized for this compound?

Methodological Answer:

- Catalyst Screening : Test CuI/proline systems for azide-alkyne cycloadditions (e.g., 81–93% yields in ) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) for amidation vs. ethanol for cyclization .

- Reaction Time/Temperature : Reflux at 80–100°C for 12–24 hours for thiazole formation, monitored by TLC .

Case Study : Compound 3q ( ) achieved 93% yield using THF under reflux, highlighting solvent impact .

Advanced: What methodologies are suitable for evaluating its biological activity?

Methodological Answer:

- Antimicrobial Assays :

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

- Functional Group Modifications :

- Bioisosteric Replacement : Substitute furan with thiophene (e.g., ) to evaluate heterocycle impact .

Reference : Analogs in showed 73% activity with 3-fluorophenyl substitutions .

Advanced: What computational strategies predict its target or binding mode?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .

- Pharmacophore Mapping : Align with known inhibitors (e.g., gefitinib’s quinazoline core in ) to identify critical hydrogen-bond acceptors .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS .

Advanced: How should researchers resolve contradictory spectral or bioactivity data?

Methodological Answer:

- Data Triangulation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and HRMS .

- Reproducibility Checks : Repeat bioassays with fresh stock solutions to rule out degradation (e.g., used duplicate runs) .

- Statistical Analysis : Apply ANOVA to compare MIC values across independent experiments (p<0.05 threshold) .

Advanced: What are best practices for stability testing and storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.